7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLINE-9-CARBOXYLIC ACID
Overview
Description
7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLINE-9-CARBOXYLIC ACID is a complex organic compound that features a trimethoxyphenyl group, a dioxinoquinoline core, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLINE-9-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the Trimethoxyphenyl Intermediate:
Construction of the Dioxinoquinoline Core: This involves cyclization reactions that form the dioxinoquinoline structure.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions or by using carboxyl-containing starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to a dihydroquinoline derivative.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological systems due to its unique structure.
Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with biological targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dioxinoquinoline core may also play a role in binding to DNA or proteins, thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is known for its anti-gout properties.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
7-(3,4,5-TRIMETHOXYPHENYL)-2H,3H-[1,4]DIOXINO[2,3-G]QUINOLINE-9-CARBOXYLIC ACID is unique due to its combination of a trimethoxyphenyl group with a dioxinoquinoline core and a carboxylic acid functional group. This unique structure may confer distinct biological activities and chemical reactivity compared to other compounds with similar functional groups.
Properties
IUPAC Name |
7-(3,4,5-trimethoxyphenyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7/c1-25-18-6-11(7-19(26-2)20(18)27-3)14-8-13(21(23)24)12-9-16-17(10-15(12)22-14)29-5-4-28-16/h6-10H,4-5H2,1-3H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEUPVRQDQASMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC4=C(C=C3C(=C2)C(=O)O)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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